molecular formula C14H22N2O3S B3188707 Piperazine, 1-benzyl-, propanesulfate CAS No. 23111-82-2

Piperazine, 1-benzyl-, propanesulfate

Cat. No.: B3188707
CAS No.: 23111-82-2
M. Wt: 298.4 g/mol
InChI Key: COPMFUCJHBZEEX-UHFFFAOYSA-N
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Description

Contextual Significance of Piperazine (B1678402) Scaffold in Chemical Biology Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple scaffold is a privileged structure in drug discovery, meaning it is frequently found in biologically active compounds. researchgate.netnih.govrsc.org Its prevalence is due to a combination of favorable physicochemical properties, including good water solubility and the ability to be readily modified at its nitrogen atoms, which allows for the fine-tuning of pharmacological activity. tandfonline.com

The piperazine moiety is a key component in a wide array of approved drugs with diverse therapeutic applications, including:

Anticancer agents researchgate.netnih.gov

Antidepressants researchgate.netrsc.org

Antipsychotics rsc.org

Antihistamines rsc.org

Antibiotics researchgate.netrsc.org

The versatility of the piperazine scaffold allows it to serve as a flexible linker between different pharmacophores or as a core structure for building molecules that can interact with various biological targets. tandfonline.comnih.gov This has made it a subject of extensive research in the development of new therapeutic agents for a multitude of diseases. nih.gov

Overview of 1-Benzylpiperazine (B3395278) (BZP) in Pre-clinical Investigations

1-Benzylpiperazine (BZP) is a simple derivative of piperazine where one of the nitrogen atoms is substituted with a benzyl (B1604629) group. nih.gov It was initially synthesized in 1944 with potential as an anti-parasitic agent. usdoj.gov However, subsequent preclinical investigations revealed its significant stimulant and euphoric properties, which are qualitatively similar to those of amphetamine. usdoj.govwikipedia.org

Research has shown that BZP exerts its effects primarily by increasing the levels of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in the brain. nih.gov Animal studies have demonstrated that BZP can produce hyperactivity and stereotyped behaviors, and that it can substitute for amphetamine and cocaine in drug discrimination studies. nih.govnih.gov These findings have established BZP as a compound with a high potential for abuse, leading to its classification as a controlled substance in many countries. nih.govwikipedia.org

The table below summarizes key details from preclinical investigations of 1-Benzylpiperazine (BZP).

Preclinical Investigation Area Key Findings References
Mechanism of Action Promotes dopamine release; inhibits norepinephrine and serotonin reuptake. nih.gov
Behavioral Effects in Rodents Produces dose-dependent hyperactivity and stereotypy. nih.gov
Discriminative Stimulus Effects Substitutes for amphetamine and cocaine in rhesus monkeys. nih.gov
Sensitization Repeated exposure leads to behavioral sensitization and cross-sensitization to methamphetamine. nih.gov

Specific Research Focus on Piperazine, 1-benzyl-, propanesulfate

"this compound," also known as 3-(4-benzylpiperazin-1-yl)propane-1-sulfonic acid, is a specific salt form of a BZP derivative. uni.lu In this compound, a propanesulfonate group is attached to the second nitrogen of the piperazine ring. This modification significantly alters the physicochemical properties of the parent BZP molecule.

Publicly available research specifically on "this compound" is limited. The primary information available is its chemical structure and predicted properties. The introduction of the propanesulfonate group, which contains a sulfonic acid moiety, would be expected to increase the polarity and water solubility of the compound compared to BZP.

Below is a table of the available chemical information for "this compound."

Identifier Value Source
Molecular Formula C14H22N2O3S uni.lu
IUPAC Name 3-(4-benzylpiperazin-1-yl)propane-1-sulfonic acid uni.lu
Monoisotopic Mass 298.1351 Da uni.lu

Rationale for Comprehensive Academic Inquiry into the Compound's Research Profile

A comprehensive academic inquiry into "this compound" is warranted for several reasons. Firstly, understanding how the addition of a propanesulfonate group to the BZP scaffold modifies its pharmacological activity is of significant scientific interest. This modification could potentially alter its potency, selectivity for different monoamine transporters, and metabolic profile.

Secondly, the increased polarity imparted by the sulfonate group may affect the compound's pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) profile. A detailed investigation would be necessary to characterize these properties and understand how they differ from the well-documented profile of BZP.

Finally, a thorough investigation would contribute to the broader understanding of structure-activity relationships within the benzylpiperazine class of compounds. By systematically evaluating derivatives like "this compound," researchers can gain valuable insights into the molecular features that govern their biological effects. This knowledge can aid in the design of new chemical probes to study the central nervous system or as a starting point for the development of novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23111-82-2

Molecular Formula

C14H22N2O3S

Molecular Weight

298.4 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)propane-1-sulfonic acid

InChI

InChI=1S/C14H22N2O3S/c17-20(18,19)12-4-7-15-8-10-16(11-9-15)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,17,18,19)

InChI Key

COPMFUCJHBZEEX-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCS(=O)(=O)O)CC2=CC=CC=C2

Canonical SMILES

C1CN(CCN1CCCS(=O)(=O)O)CC2=CC=CC=C2

Other CAS No.

23111-82-2

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization Studies

Historical and Contemporary Synthetic Pathways for 1-Benzylpiperazine (B3395278) and its Salts

The preparation of 1-benzylpiperazine, a key intermediate, has been approached through several established routes, with modern adaptations improving efficiency and purity.

Reaction Mechanisms and Optimization Strategies in Laboratory Synthesis

Historically, 1-benzylpiperazine has been synthesized by the direct reaction of piperazine (B1678402) with benzyl (B1604629) chloride. orgsyn.orgeuropa.eu This method, however, often results in a mixture of the desired monosubstituted product, the disubstituted 1,4-dibenzylpiperazine, and unreacted piperazine, necessitating complex fractionation for purification. orgsyn.org

The core reaction mechanism is a nucleophilic substitution, where the secondary amine group of piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion. chemguide.co.ukchemistrysteps.com To optimize for the mono-substituted product, a modified procedure was developed that yields 1-benzylpiperazine dihydrochloride (B599025) directly from readily available starting materials in about 30 minutes, free from the disubstituted compound. orgsyn.org This method involves reacting piperazine hexahydrate and piperazine dihydrochloride monohydrate with benzyl chloride in ethanol. erowid.org The piperazine dihydrochloride precipitates and is removed, leaving the desired 1-benzylpiperazine in solution, which is then precipitated as its dihydrochloride salt. orgsyn.orgerowid.org

Further optimization strategies include the development of one-pot, one-step procedures that avoid the need for protecting groups. nih.gov These methods may employ heterogeneous catalysis by metal ions supported on polymeric resins, allowing for high yields and purity while minimizing costs. nih.gov Microwave-assisted synthesis has also been explored to accelerate these reactions, making them more efficient for potential large-scale manufacturing. nih.gov

Synthesis of Propanesulfate Salt and Other Related Derivatives

The synthesis of "Piperazine, 1-benzyl-, propanesulfate" involves a standard acid-base reaction. The 1-benzylpiperazine base is reacted with a propanesulfonic acid, such as propane-1-sulfonic acid or propane-2-sulfonic acid, in a suitable solvent. Proton transfer from the strongly acidic sulfonic acid to the basic nitrogen atom of the piperazine ring forms the corresponding propanesulfate salt. While specific literature for this exact salt is not prevalent, the principle is analogous to the preparation of other amine salts of sulfonic acids, which involves the extraction of a sulfonated product with a lipophilic amine. google.com Similarly, the formation of the widely used dihydrochloride salt is achieved by treating the BZP base with hydrochloric acid. europa.euerowid.org

Derivatization of 1-benzylpiperazine can occur at the second nitrogen atom. The benzyl group serves as an effective blocking group, which can later be removed by hydrogenolysis, allowing for the synthesis of 1,4-unsymmetrically disubstituted piperazines. orgsyn.org Other derivatives have been synthesized for various research purposes, including the creation of carbamates and thiocarbamates for molecular imprinting studies. mdpi.com For instance, O-4-Vinyl 4-benzylpiperazine-1-carbothioate has been synthesized by reacting 1-benzylpiperazine with 4-vinylphenyl chlorothioformate. mdpi.com

Enantioselective Synthesis and Chiral Resolution Techniques

While 1-benzylpiperazine itself is achiral, the piperazine scaffold is a key component of many chiral drugs, necessitating methods for asymmetric synthesis. rsc.org This applies to piperazine rings substituted at the carbon atoms (e.g., C-2 or C-3).

Classical Chiral Resolution: This technique separates a racemic mixture of a chiral piperazine derivative by forming diastereomeric salts with a chiral resolving agent. acs.org For example, a diphenyl-substituted N-methyl-piperazine derivative was resolved using di-p-anisoyl-d-tartaric acid. acs.org The differing solubilities of the resulting diastereomeric salts allow for their separation by crystallization. acs.org

Enantioselective Synthesis: These methods aim to produce a single enantiomer directly.

Catalytic Asymmetric Allylic Alkylation: This powerful method has been used to synthesize chiral α,α-disubstituted piperazin-2-ones, which are precursors to gem-disubstituted piperazines. nih.govcaltech.edu Using a palladium catalyst with a chiral ligand, these reactions proceed with high yield and enantioselectivity. nih.gov

Chiral Auxiliary-Based Synthesis: Enantiomerically pure piperazines can be synthesized from chiral starting materials like amino acids or by using a chiral auxiliary. rsc.orgrsc.org For instance, (R)-(+)-2-methylpiperazine synthesis has been reported starting from (R)-(−)-phenylglycinol as a chiral auxiliary. rsc.org

Asymmetric Lithiation: Direct functionalization of the piperazine ring can be achieved via asymmetric lithiation using reagents like s-BuLi in combination with a chiral ligand such as (–)-sparteine. researchgate.net This approach enables the stereoselective synthesis of various substituted piperazines. researchgate.net

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign processes. researchgate.net For piperazine synthesis, this includes catalytic methods and one-pot procedures that reduce waste and energy consumption. researchgate.netmdpi.com

Catalytic Methods in Piperazine Ring Formation

Catalytic approaches offer elegant and efficient routes to the core piperazine structure, often under mild conditions.

Palladium-Catalyzed Cyclization: A modular method for creating highly substituted piperazines involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with various diamine components. acs.org This reaction proceeds with high stereo- and regiochemical control at low catalyst loadings. acs.org

Reductive Cyclization of Dioximes: A general approach has been developed that converts a primary amine into a piperazine ring. nih.gov The method involves a sequential double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine, which then undergoes a stereoselective catalytic reductive cyclization using catalysts like palladium on charcoal (Pd/C) or Raney nickel to form the piperazine ring. nih.govnih.gov

Photoredox Catalysis: Visible-light-promoted protocols provide a green approach to piperazine synthesis. organic-chemistry.org These methods can use organic photoredox catalysts to promote radical generation, avoiding potentially toxic transition metals. mdpi.com For example, a decarboxylative annulation between a glycine-based diamine and various aldehydes can be catalyzed by an iridium-based complex to yield 2-substituted piperazines. organic-chemistry.org

One-Pot Synthesis Procedures for Substituted Piperazines

One-pot procedures, which combine multiple reaction steps into a single operation without isolating intermediates, represent a significant advancement in efficiency and sustainability. nih.gov

Three-Component Ring-Opening Cyclization: A highly efficient one-pot, three-component route synthesizes highly substituted piperazines with excellent stereoselectivity. acs.org The process involves the ring-opening of an N-activated aziridine (B145994) by an aniline, followed by a palladium-catalyzed annulation with a propargyl carbonate to form the final piperazine product. acs.org

The following table provides a summary of selected synthetic methodologies.

Comparison of Synthetic Methodologies for Piperazine Derivatives

MethodologyKey ReactantsCatalyst/ReagentKey FeaturesReference
Classical N-BenzylationPiperazine, Benzyl ChlorideBaseHistorical method; can produce di-substituted byproducts. orgsyn.org
One-Pot N-BenzylationProtonated Piperazine, Chloro-derivativeResin-supported metal ionsSimplified procedure, high yield, no protection needed. nih.gov
Pd-Catalyzed CyclizationPropargyl Carbonate, DiaminePalladium ComplexModular, high stereo- and regioselectivity. acs.org
One-Pot UDCR SequenceAmino Acid, Isocyanide, Aldehyde, AmineN/A (Multicomponent)Forms enantiopure substituted piperazines from amino acids. rsc.org
Reductive CyclizationPrimary Amine, NitrosoalkenePd/C or Raney NickelBuilds piperazine ring from a primary amine. nih.gov

Compound Reference Table

The following table lists the chemical compounds mentioned in this article.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For 1-benzylpiperazine (BZP) and its analogs, these studies involve systematically altering the chemical structure to identify key molecular features responsible for their pharmacological effects. The primary goals are to enhance target affinity and selectivity while potentially improving metabolic stability and bioavailability. researchgate.net The piperazine scaffold is a versatile template for such modifications due to the presence of two nitrogen atoms that can be readily substituted. researchgate.net

The core structure of 1-benzylpiperazine offers two primary sites for chemical modification: the piperazine ring itself and the appended benzyl group. Research has shown that even minor alterations to these moieties can significantly impact a compound's interaction with biological targets, such as sigma (σ) receptors. acs.orgacs.org

Modification of the Piperazine Ring: The piperazine ring is a critical component for the activity of many derivatives. keystonesymposia.org Its structural rigidity and the presence of two nitrogen atoms provide opportunities for hydrogen bonding and polar interactions, which can improve water solubility and target affinity. researchgate.net SAR studies have explored several modifications:

N4-Substitution: The secondary amine at the N4 position is a common site for derivatization. Attaching various aralkyl groups to this position has been a key strategy in developing potent sigma receptor ligands. acs.orgacs.org Comparing piperazine derivatives with their corresponding piperidine (B6355638) analogs has revealed that the nature of this heterocyclic core can significantly influence binding modes and affinity. acs.org

Ring Substitution and Bioisosteric Replacement: Replacing the piperazine ring with other heterocyclic systems, such as morpholine (B109124) or pyrrolidine (B122466), has been shown to cause a noticeable decrease in activity in certain compound series, highlighting the importance of the piperazine structure. nih.govtandfonline.com The SAR for some anticancer agents indicates that leaving the piperazine ring unsubstituted can be beneficial for activity against specific cell lines. tandfonline.com

Modification of the Benzyl Moiety: The benzyl group is another key pharmacophoric element that is frequently modified to probe its influence on biological activity.

Aromatic Ring Substitution: Introducing substituents onto the phenyl ring of the benzyl group is a common strategy. nih.gov For instance, in the development of sigma receptor ligands, a 4-methoxybenzyl group was identified as a preferred moiety. nih.govacs.org Further studies explored replacing this with a hydroxymethyl group to investigate the role of an additional hydrogen-bond donor. nih.govacs.org In other series, substitutions with one or more fluorine atoms on the benzyl ring were explored to enhance potency. researchgate.net

Bioisosteric Replacement: The entire benzyl group can be replaced with other aromatic or heterocyclic rings. In a series of antitubercular compounds, bioisosteric replacement of a furan (B31954) ring with a phenyl ring led to a significant increase in activity against M. tuberculosis. keystonesymposia.org

The following table summarizes SAR findings from studies on various benzylpiperazine derivatives, illustrating how structural modifications influence biological activity.

Table 1: SAR Findings for Benzylpiperazine Derivatives

Compound SeriesModification SiteStructural ChangeImpact on Activity/AffinityReference
σ Receptor LigandsPiperazine RingReplacement of piperazine with piperidineAlters binding affinity and selectivity for σ1 vs. σ2 receptors, suggesting a different binding mode. acs.org acs.org
σ Receptor LigandsBenzyl Moiety (Aralkyl portion)Substitution of phenyl ring with 4-methoxy groupIdentified as a preferred moiety for potent and selective σ1 receptor ligands. nih.govacs.org nih.govacs.org
σ Receptor LigandsBenzyl Moiety (Aralkyl portion)Replacement of 4-methoxy with hydroxymethyl groupExplored the importance of an additional H-bond donor for target binding. nih.govacs.org nih.govacs.org
Antitubercular AgentsBenzyl MoietyBioisosteric replacement of a furan ring with a phenyl ringLed to a molecule with a MIC of 1 μM against Mtb H37Rv. keystonesymposia.org keystonesymposia.org
Anticancer AgentsPiperazine RingComparison of N-substituents (phenyl, acetyl, cinnamyl, benzyl)Potency trend: phenylpiperazine > acetylpiperazine ≈ cinnamylpiperazine (B8809312) > benzylpiperazine. nih.gov nih.gov

The synthesis of isotopically labeled analogs is a crucial tool for elucidating the mechanisms of action, metabolic pathways, and disposition of drug compounds. moravek.com This process involves strategically replacing one or more atoms in the molecule with their isotopes, which can be either radioactive (e.g., Carbon-14, Tritium) or stable (e.g., Deuterium (B1214612), Carbon-13). moravek.comojp.gov

For piperazine-class compounds, including 1-benzylpiperazine, isotope labeling studies have been conducted to support analytical and mechanistic research. ojp.gov These studies have successfully incorporated deuterium (²H) and carbon-13 (¹³C) labels into both the piperazine ring and the aromatic side chain (the benzyl group). ojp.gov

The primary applications for these labeled analogs include:

Metabolic Studies: Radiolabeled compounds are used as tracers to monitor the absorption, distribution, metabolism, and excretion (ADME) of a drug in living organisms. moravek.com The main metabolites of BZP, such as 3-hydroxy-BZP and 4-hydroxy-BZP, were likely identified using such techniques. europa.eu

Receptor Binding Assays: Radiolabeled ligands (e.g., using ³H) are essential for quantifying the binding affinity of a compound to its target receptor. acs.org

Mechanistic Probes: Stable isotope-labeled compounds serve as internal standards in quantitative analysis by mass spectrometry, allowing for precise measurement of the parent drug and its metabolites in biological samples. ojp.gov

The synthesis of these labeled compounds requires careful planning to introduce the isotope at a specific, stable position in the molecule, often through multi-step chemical reactions. moravek.com

Table 2: Isotopic Labeling of Benzylpiperazine for Mechanistic Studies

IsotopeLabeling PositionPrimary ApplicationReference
Deuterium (²H), Carbon-13 (¹³C)Piperazine ringInternal standards for analytical studies; mechanistic probes. ojp.gov ojp.gov
Deuterium (²H), Carbon-13 (¹³C)Aromatic side chain (benzyl moiety)Internal standards for analytical studies; mechanistic probes. ojp.gov ojp.gov
Tritium (³H)General (e.g., on benzyl or piperazine ring)Used in radioligand binding assays to determine receptor affinity. acs.org acs.org

Sophisticated Analytical and Spectroscopic Characterization in Research

Chromatographic Method Development for Research Samples

Chromatographic techniques are fundamental in separating the target compound from impurities and complex matrices, enabling accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of benzylpiperazine (BZP) and its derivatives. mdpi.comnih.gov Methods are typically developed using reverse-phase columns, which are well-suited for separating moderately polar compounds like BZP. sielc.com

Research findings indicate that effective separation can be achieved using C18 columns. mdpi.com A common approach involves a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer solution. For instance, one method utilizes a mobile phase of 50% acetonitrile and 50% buffer solution (25 mM K2HPO4; 30 mM KCl; 7 mM TEA; adjusted to pH 3 with H3PO4). mdpi.com For applications requiring mass spectrometry compatibility, formic acid is often substituted for non-volatile acids like phosphoric acid. sielc.com

Validation studies for HPLC methods demonstrate excellent linearity over specific concentration ranges, such as 0.085 to 8.65 ng/mg, with correlation coefficients (r²) of ≥ 0.99, confirming the method's reliability for quantitative analysis. nih.gov

Interactive Table: HPLC Method Parameters for Benzylpiperazine Analysis

Parameter Details Source(s)
Column Econosphere™ C18, 5 µm; Cogent Diamond Hydride™, 4µm mdpi.commtc-usa.com
Mobile Phase A: DI Water / 0.1% Formic Acid; B: Acetonitrile / 0.1% Formic Acid mtc-usa.com
Detection UV Spectroscopy; Mass Spectrometry (LC-MS/MS) mdpi.comnih.gov
Linearity 0.085 to 8.65 ng/mg (r² ≥ 0.99) nih.gov

| Flow Rate | 0.4 mL/minute | mtc-usa.com |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a robust technique for the analysis of BZP in various samples. europa.euikm.org.my A significant advantage of GC for BZP analysis is that derivatization is often not required, simplifying sample preparation and reducing analysis time. europa.eu

GC methods typically employ capillary columns such as those with a 5% Phenyl Methyl Siloxane stationary phase (e.g., HP-5). ikm.org.my The temperature program is optimized to ensure separation from other components in the matrix. A typical program might start at 150°C, ramp up to 220°C, and then increase more rapidly to 290°C. ikm.org.my Validation of GC-MS methods has shown high sensitivity and precision, with limits of detection in plasma and urine as low as 0.004 µg/mL and 0.002 µg/mL, respectively. scholars.directscholars.direct Linearity is often established over a range of 0.1 mg/mL to 1.0 mg/mL with correlation coefficients (r²) greater than 0.999. ikm.org.my

Interactive Table: GC-MS Conditions for Benzylpiperazine Analysis

Parameter Details Source(s)
Column Agilent HP-5 (30 m x 250 µm i.d., 0.25 µm film) ikm.org.my
Carrier Gas Helium ikm.org.my
Oven Program 150°C (1 min), then 10°C/min to 220°C, then 90°C/min to 290°C (2.3 min) ikm.org.my
Injection Mode Splitless N/A
Detector Mass Spectrometer (MS) europa.euikm.org.my
LOD (Urine) 0.002 µg/mL scholars.directscholars.direct

| LOQ (Urine) | 0.008 µg/mL | scholars.directscholars.direct |

Effective sample preparation is critical for accurate and reliable chromatographic analysis, especially in complex matrices like biological fluids. rsc.org For Piperazine (B1678402), 1-benzyl-, propanesulfate, common advanced techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govrsc.org

Liquid-liquid extraction is a straightforward method for isolating BZP. rsc.orgresearchgate.net The process involves adjusting the pH of the aqueous sample to basic conditions (e.g., pH 12) and extracting the analyte into an immiscible organic solvent like ethyl acetate. rsc.orgresearchgate.net This simple, derivatization-free LLE method has demonstrated extraction recoveries of around 68% with good precision (RSD% below 5%). rsc.orgresearchgate.net

Solid-phase extraction is another widely used technique that offers cleaner extracts and higher concentration factors. nih.gov Mixed-mode SPE cartridges are particularly effective for extracting BZP from complex samples such as hair. nih.gov The extraction process involves digesting the sample matrix, adjusting the pH, loading the sample onto a preconditioned cartridge, washing away interferences, and finally eluting the purified analyte with a suitable solvent mixture, such as Methylene (B1212753) Chloride/Isopropanol/Ammonium Hydroxide (78:20:2). mtc-usa.com Extraction efficiencies using SPE can be quite high, reaching 78% to 91%. nih.gov

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are indispensable for confirming the identity and elucidating the detailed molecular structure of Piperazine, 1-benzyl-, propanesulfate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including benzylpiperazine derivatives. nih.gov Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of benzylpiperazine, characteristic signals corresponding to the protons of the benzyl (B1604629) group and the piperazine ring are observed. chemicalbook.com The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene protons (-CH₂-) show a singlet at around δ 3.5 ppm. The protons on the piperazine ring appear as two multiplets, corresponding to the four protons adjacent to the benzyl-substituted nitrogen and the four protons adjacent to the secondary amine. nih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the piperazine ring. nih.gov The study of various piperazine derivatives has shown that conformational analysis can also be performed using dynamic NMR techniques, which can reveal information about processes like ring inversion. researchgate.net

Interactive Table: Representative ¹H NMR Chemical Shifts for Benzylpiperazine

Protons Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₅) ~7.3 Multiplet
Benzylic (-CH₂-Ph) ~3.5 Singlet
Piperazine (-CH₂-N-CH₂-) ~2.4 Multiplet

Note: Exact chemical shifts can vary depending on the solvent and salt form.

Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. europa.eu The molecular formula of the free base, 1-benzylpiperazine (B3395278), is C₁₁H₁₆N₂, corresponding to a molecular weight of approximately 176.26 g/mol . nih.gov

When analyzed by GC-MS using electron ionization (EI), 1-benzylpiperazine produces a characteristic fragmentation pattern. ikm.org.my The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 176. europa.eu The most prominent peak in the spectrum (the base peak) is typically at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by the cleavage of the bond between the benzylic carbon and the piperazine ring. europa.euikm.org.my Another significant fragment is observed at m/z 134, resulting from the loss of a C₃H₆N fragment from the molecular ion. europa.euikm.org.my

Liquid chromatography coupled with mass spectrometry (LC-MS), often using electrospray ionization (ESI), typically shows the protonated molecule [M+H]⁺ at m/z 177.1385. nih.govmdpi.com

Interactive Table: Key Mass Fragments of 1-Benzylpiperazine (EI)

m/z Proposed Fragment Ion Source(s)
176 [C₁₁H₁₆N₂]⁺ (Molecular Ion) europa.eu
134 [M - C₃H₆N]⁺ europa.euikm.org.my
91 [C₇H₇]⁺ (Tropylium ion) - Base Peak europa.euikm.org.my
65 [C₅H₅]⁺ europa.eu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and conformational details of a molecule, as well as the packing arrangement of molecules in the crystal lattice.

In the context of "this compound," an X-ray crystallographic analysis would yield the exact solid-state structure of this salt. Such a study would reveal how the 1-benzylpiperazine cation and the propanesulfate anion interact via ionic bonds and other intermolecular forces, such as hydrogen bonding. It would also elucidate the specific conformation adopted by the piperazine ring (e.g., chair, boat) and the orientation of the benzyl and propanesulfate substituents in the solid state. However, a thorough search of the scientific literature did not yield any specific publicly available crystallographic data for "this compound."

Application of hyphenated techniques (e.g., GC-MS, LC-MS) in Research Contexts

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern chemical research. For the analysis of 1-benzylpiperazine (BZP), the core component of "this compound," Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly prominent. These methods provide high sensitivity and specificity for the identification and quantification of the compound in complex matrices.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In this technique, volatile compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint, allowing for highly confident identification. GC-MS is a well-established method for analyzing BZP in forensic and research contexts, often without the need for chemical derivatization. europa.eu The mass spectrum of BZP is characterized by key fragment ions, including a base peak at an m/z (mass-to-charge ratio) of 91, which corresponds to the tropylium ion formed from the benzyl group. europa.eu

LC-MS is another powerful hyphenated technique that is frequently employed for the analysis of compounds like BZP, especially in biological samples. It pairs the separation of molecules in the liquid phase via high-performance liquid chromatography (HPLC) with mass spectrometric detection. LC-MS is advantageous for analyzing less volatile or thermally fragile compounds that are not suitable for GC-MS. Research studies have utilized LC-MS for the detection and quantification of BZP in samples such as urine.

The application of these techniques is crucial in various research fields. In forensic science, GC-MS and LC-MS are used to identify BZP in seized materials, providing definitive evidence for law enforcement. In clinical and toxicological research, these methods allow for the precise measurement of the compound and its metabolites in biological fluids, aiding in pharmacokinetic and metabolic studies.

Below are tables summarizing typical instrumental parameters used in the analysis of 1-benzylpiperazine in research settings.

Table 1: Example of Gas Chromatography (GC) Method for 1-Benzylpiperazine Analysis

Parameter Condition
Instrument Gas chromatograph with Flame Ionization Detector (FID)
Column 5% phenyl/95% methyl silicone, 10 m x 0.32 mm x 0.52 µm
Carrier Gas Hydrogen at 1.8 mL/min
Injector Temperature 280°C
Detector Temperature 280°C
Oven Program Initial 100°C for 1.0 min, ramp to 280°C at 25°C/min, hold for 3.0 min
Injection 1 µL, Split Ratio = 50:1
Relative Retention Time 1.00 (Retention Time: 4.212 min)

Data sourced from SWGDRUG.org monograph swgdrug.org

Table 2: Key Mass Spectrometry (MS) Data for 1-Benzylpiperazine via GC-MS

Feature Description
Ionization Mode Electron Ionization (EI)
Molecular Ion (M+) m/z 176
Base Peak m/z 91
Other Major Peaks m/z 134, m/z 56, m/z 65

Data sourced from the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) europa.eu

Mechanistic Investigations of Molecular Interactions Pre Clinical Focus

Receptor Binding and Ligand Affinity Profiling

1-benzylpiperazine (B3395278) (BZP) demonstrates a complex interaction profile with multiple receptor systems. researchgate.netnih.gov In vitro studies have characterized its binding affinity across several key receptor families, revealing a multifaceted mechanism of action. The compound binds to serotonin (B10506) (5-HT) receptors, specifically subtypes 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C, generally at the micromolar level. wikipedia.orgmdpi.com Binding to 5-HT2A receptors may contribute to its mild hallucinogenic effects at high doses, while interactions with 5-HT3 receptors could be linked to side effects like headaches. wikipedia.org Additionally, BZP acts as an antagonist at the alpha2-adrenoreceptor, which inhibits negative feedback mechanisms and leads to an increase in noradrenaline release. nih.govwikipedia.org

The benzylpiperazine chemical scaffold is a particularly potent structural motif for binding to sigma (σ) receptors. While research on the parent compound is limited, studies on its derivatives highlight the high affinity of this chemical class for σ₁ receptors. These derivatives consistently exhibit low nanomolar affinity for σ₁ receptors and demonstrate high selectivity over the σ₂ subtype. nih.govacs.orgnih.gov This strong binding profile suggests that the benzylpiperazine core is a key pharmacophore for σ₁ receptor interaction.

Compoundσ₁ Receptor Affinity (Ki, nM)σ₂ Receptor Affinity (Ki, nM)Selectivity Ratio (Ki σ₂/Ki σ₁)
Benzylpiperazine Derivative 151.61,418886
Benzylpiperazine Derivative 24Not specifiedNot specified423
Fluoroethoxy Benzylpiperazine Analogues0.31 - 4.19Not specified50 - 2448

Data derived from studies on benzylpiperazine derivatives to illustrate the affinity of the core scaffold. nih.govacs.orgnih.gov

In cellular systems, the engagement of 1-benzylpiperazine with its molecular targets initiates a cascade of downstream events that can be quantified to confirm biological activity. Studies using human glial cell lines (LN-18) have demonstrated that exposure to BZP leads to significant mitochondrial dysfunction. nih.gov This is evidenced by changes in the mitochondrial membrane potential, which can disrupt the electron transport chain and lead to an excessive formation of reactive oxygen species (ROS). nih.govresearchgate.net

The increased oxidative stress and mitochondrial disruption can subsequently trigger programmed cell death. In these cellular models, BZP was shown to activate caspase-9, a key initiator caspase in the mitochondrial pathway of apoptosis. nih.gov The activation of this pathway indicates that the compound's engagement with its targets is sufficient to induce significant cellular stress, ultimately leading to apoptosis. nih.gov

Enzyme Modulation and Inhibition Kinetics

The metabolism of 1-benzylpiperazine is primarily mediated by the Cytochrome P450 (CYP) enzyme system. researchgate.neteuropa.eunih.gov Pre-clinical data suggest the involvement of the CYP2D6 isoenzyme in its biotransformation. europa.eudrugsandalcohol.ie This enzymatic system is responsible for metabolic reactions such as hydroxylation and N-dealkylation. researchgate.netnih.gov Because the CYP450 system is prone to genetic polymorphisms, individual differences in metabolism may occur, potentially affecting the compound's activity. nih.goveuropa.eudrugsandalcohol.ie Furthermore, BZP and its derivatives have been shown to inhibit CYP enzymes, which can alter the metabolism of co-administered drugs that are also substrates for these isoenzymes. mdpi.comresearchgate.net

Alongside the CYP450 system, Catechol-O-methyl-transferase (COMT) is another key enzyme involved in the metabolism of 1-benzylpiperazine. europa.eunih.govdrugsandalcohol.ie This enzyme plays a role in the metabolic pathway of the compound. Similar to CYP2D6, the COMT system is also subject to genetic polymorphisms, which could contribute to inter-individual variability in the biotransformation of BZP. nih.goveuropa.eu

Neurotransmitter Uptake and Release Modulation in Pre-clinical Models

1-benzylpiperazine significantly modulates the activity of monoamine neurotransmitters by interacting with their respective transporters. nih.gov It functions as a substrate for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT), inducing the release of these neurotransmitters from neuronal storage into the synapse. wikipedia.org Its potency is highest for inducing norepinephrine and dopamine release, with a much lower potency for serotonin release. wikipedia.org This profile suggests a mechanism of action similar to that of amphetamine-like stimulants. wikipedia.org

TransporterBZP EC₅₀ (nM) for Neurotransmitter Release
Dopamine Transporter (DAT)175
Norepinephrine Transporter (NET)62
Serotonin Transporter (SERT)6050

EC₅₀ values represent the concentration required to elicit 50% of the maximal response for neurotransmitter release. wikipedia.org

In vivo pre-clinical studies using brain microdialysis in rats corroborate these findings. Administration of BZP leads to a marked elevation of extracellular levels of dopamine and noradrenaline in the frontal cortex. psychiatry-psychopharmacology.com A lesser, though still significant, increase in extracellular serotonin is also observed. drugsandalcohol.iepsychiatry-psychopharmacology.com These studies confirm that BZP acts as a releaser and reuptake inhibitor of dopamine, serotonin, and noradrenaline in the central nervous system. europa.eu

Dopamine, Serotonin, and Noradrenaline Transporter Interactions

The primary mechanism of action for BZP involves its ability to enhance the release of these catecholamines from sympathetic nerve terminals. researchgate.net Animal studies have demonstrated that BZP stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline. europa.eu Its effects are most pronounced on the dopaminergic system, with a less potent impact on the noradrenergic and serotonergic systems. wikipedia.orgresearchgate.net

In vitro studies have quantified the potency of 1-Benzylpiperazine in inducing the release of neurotransmitters via its interaction with their respective transporters. The EC50 values, which represent the concentration of a drug that gives a half-maximal response, for BZP-induced release at DAT, NET, and SERT have been reported. These values provide insight into the compound's relative potency at each transporter.

TransporterEC50 (nM) for Neurotransmitter Release
Dopamine Transporter (DAT)175
Noradrenaline Transporter (NET)62
Serotonin Transporter (SERT)6050

The data indicates that BZP is most potent at the noradrenaline transporter, followed by the dopamine transporter, and is significantly less potent at the serotonin transporter. This profile of activity is consistent with its classification as a central nervous system stimulant with effects similar to amphetamine, though with a lower potency. wikipedia.org The interaction of piperazine-based compounds with these transporters is a key area of research for understanding their psychoactive and potential therapeutic effects. nih.gov

Ion Channel and G-Protein Coupled Receptor (GPCR) Signaling Pathway Studies

G-Protein Coupled Receptors (GPCRs):

BZP acts as a non-selective agonist at a wide array of serotonin receptors, which are a major class of GPCRs. wikipedia.org This interaction with multiple serotonin receptor subtypes likely contributes to the complex behavioral and physiological effects observed in preclinical studies. For instance, some piperazine (B1678402) derivatives have been investigated for their antagonist activity at specific GPCRs, such as the α1-adrenoceptors. Although not directly about 1-benzylpiperazine propanesulfate, a study on a related piperazine-derived compound, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl) -1H-indole-2-carboxamide, demonstrated high subtype selectivity for α1D and α1A-adrenoceptors over the α1B subtype.

In addition to direct receptor binding, the increased synaptic concentrations of dopamine, serotonin, and noradrenaline resulting from BZP's action on transporters lead to the subsequent activation of their respective GPCRs. For example, the elevated dopamine levels will lead to increased signaling through dopamine D1-like and D2-like receptors, both of which are GPCRs that play crucial roles in reward, motivation, and motor control. Similarly, increased serotonin will activate a variety of 5-HT receptors, and elevated noradrenaline will act on adrenergic receptors, all of which are GPCRs mediating a wide range of physiological functions.

Ion Channels:

Preclinical research has shown that piperazine derivatives can influence intracellular ion concentrations, which is often mediated by ion channels. In vitro studies on differentiated human neuroblastoma SH-SY5Y cells have indicated that BZP can lead to an increase in intracellular Ca2+ levels. nih.gov This elevation in intracellular calcium can, in turn, affect mitochondrial function and cellular signaling pathways. The precise ion channels through which BZP exerts these effects are an area of ongoing investigation.

The following table summarizes the known interactions of 1-benzylpiperazine with these signaling pathways:

Signaling TargetInteractionObserved Effect
Serotonin Receptors (GPCRs)Non-selective agonistActivation of multiple serotonin receptor subtypes
α2-Adrenoceptor (GPCR)AntagonistInhibition of negative feedback, leading to increased noradrenaline release
Intracellular Calcium (Ca2+) ChannelsIndirect modulationIncreased intracellular Ca2+ levels in neuroblastoma cells nih.gov

Further research is required to fully elucidate the specific ion channels and GPCR signaling cascades directly modulated by Piperazine, 1-benzyl-, propanesulfate and to understand the full scope of its molecular interactions.

Pre Clinical Pharmacological and Biological Activity Profiling in Vitro and Animal Models

In Vitro Cellular Assays for Functional Responses

In vitro cellular assays are fundamental in early-stage drug discovery to determine a compound's biological activity at a cellular level. These assays provide initial data on efficacy, potency, and potential mechanisms of action.

Cell-Based Assays for Efficacy and Potency Determination

Cell-based assays are instrumental in quantifying the functional responses of cells to a test compound. For 1-benzylpiperazine (B3395278) (BZP), these assays have been employed to determine its cytotoxic effects and to elucidate the underlying mechanisms of cellular damage.

One study investigated the hepatotoxicity of BZP in vitro using both human-derived HepaRG cells and primary rat hepatocytes. nih.gov The cytotoxicity was evaluated using the MTT assay, which measures cell metabolic activity as an indicator of cell viability. The results indicated that primary rat hepatocytes were more sensitive to BZP toxicity than the HepaRG cell line. nih.gov The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that induces a response halfway between the baseline and maximum, were determined for both cell types. nih.gov

Table 1: Cytotoxicity of 1-Benzylpiperazine (BZP) in Cell-Based Assays

Cell Line EC50 (mM) Organism
Primary Rat Hepatocytes 2.20 Rat
HepaRG Cells 6.60 Human

Data sourced from a study on the in vitro hepatotoxicity of BZP. nih.gov

Further mechanistic studies have explored the neurotoxic effects of BZP in a dopaminergic human neuroblastoma cell line (SH-SY5Y). uot.edu.ly These investigations evaluated the impact of BZP on several cellular processes, including the generation of reactive oxygen species, lipid peroxidation, and mitochondrial complex-I activity. uot.edu.ly The findings from these cell-based assays indicated that BZP can induce oxidative stress, inhibit mitochondrial functions, and stimulate apoptosis, providing a foundational assessment of the compound's neurotoxic mechanisms that can lead to neuronal cell death. uot.edu.ly

High-Throughput Screening (HTS) in Discovery Pipelines

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of a large number of compounds for a specific biological activity. Piperazine (B1678402) and its derivatives are recognized as important scaffolds in drug discovery, frequently appearing as "hits" in biological screens across various therapeutic areas. nih.gov

While specific HTS data for "Piperazine, 1-benzyl-, propanesulfate" is not detailed in the available literature, the broader class of piperazine derivatives has been a subject of such screening efforts. For instance, virtual screening, a computational equivalent of HTS, has been used to evaluate piperazine derivatives as potential inhibitors of human acetylcholinesterase, a target relevant to Alzheimer's disease. nih.govresearchgate.net These screening approaches, whether in vitro or in silico, are crucial for identifying lead compounds that can be further optimized for desired pharmacological properties. The piperazine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with multiple biological targets.

In Vivo Efficacy Studies in Relevant Animal Models (excluding human clinical trials)

Following in vitro characterization, in vivo studies in animal models are essential to understand the physiological and behavioral effects of a compound in a whole organism. These studies provide critical information on the compound's central nervous system activity, as well as its potential efficacy in models of various pathological conditions.

Behavioral Neuroscience Models for CNS Activity

The central nervous system (CNS) effects of 1-benzylpiperazine (BZP) have been extensively studied in various behavioral neuroscience models, primarily in rodents. These studies have revealed its stimulant and rewarding properties.

The conditioned place preference (CPP) paradigm is a widely used method to assess the rewarding or aversive properties of a drug. frontiersin.org In one study, BZP was found to induce a dose-dependent place preference in rats, suggesting it has rewarding properties that could indicate a potential for abuse. nih.gov This rewarding effect appears to involve both the dopaminergic and serotonergic systems, as it was attenuated by antagonists of dopamine (B1211576) D1-like receptors and serotonin (B10506) 5-HT3 receptors. nih.gov

Other behavioral tests have been used to characterize the stimulant effects of BZP. In open-field tests, BZP has been shown to increase locomotor activity and rearing behavior in rats. nih.govpsychiatry-psychopharmacology.com Drug discrimination studies, which assess the subjective effects of a drug, have shown that BZP can fully substitute for the discriminative stimulus effects of amphetamine and cocaine in rhesus monkeys, and for S(+)-MDMA in mice. nih.govnih.gov These findings further support the classification of BZP as a CNS stimulant. europa.eu However, treatment of adolescent rats with BZP has been associated with subsequent heightened anxiety-like behaviors in adulthood, suggesting potential long-term consequences on brain development. nih.gov

Table 2: Summary of Behavioral Effects of 1-Benzylpiperazine (BZP) in Rodent Models

Behavioral Test Animal Model Observed Effect Implication
Conditioned Place Preference Rat Dose-dependent place preference Rewarding properties
Open Field Test Rat Increased locomotor activity and rearing CNS stimulant activity
Y-Maze Rat Decreased entries and time in novel arm after adolescent treatment Potential for heightened anxiety
Drug Discrimination Mouse Substitution for S(+)-MDMA MDMA-like subjective effects

This table summarizes findings from multiple behavioral studies on BZP. nih.govnih.govnih.govnih.gov

Investigations in Models of Pain and Inflammation

The potential analgesic effects of benzylpiperazine derivatives have been investigated in animal models of pain and inflammation. Research has focused on the interaction of these compounds with sigma-1 (σ1) receptors, which are known to modulate nociceptive signaling. nih.gov

A study focused on the design and synthesis of a new series of benzylpiperazinyl derivatives as selective σ1 receptor antagonists. nih.govnih.gov One of the lead compounds from this series, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (referred to as compound 15), demonstrated high affinity and selectivity for the σ1 receptor. nih.govnih.gov This compound was subsequently tested in a mouse formalin assay of inflammatory pain and a chronic nerve constriction injury (CCI) model of neuropathic pain. nih.govnih.govacs.org

In the formalin test, which induces a biphasic pain response, the compound produced a dose-dependent antinociceptive effect. nih.govbohrium.com In the CCI model, which mimics chronic neuropathic pain, the compound demonstrated significant anti-allodynic effects, reducing the pain response to a non-painful stimulus. nih.gov Importantly, at effective doses in these pain models, the compound did not produce sedation or impair locomotor responses in a rotarod assay, suggesting a specific analgesic action without general CNS depression. nih.govnih.govacs.org

Table 3: Efficacy of a Benzylpiperazine Derivative (Compound 15) in Mouse Pain Models

Pain Model Type of Pain Effect
Formalin Assay Inflammatory Dose-dependent antinociception
Chronic Constriction Injury (CCI) Neuropathic Dose-dependent anti-allodynic effects

Data from a study on benzylpiperazine derivatives as σ1 receptor antagonists. nih.govnih.govacs.org

Studies on Neuroprotective Activity in Animal Models

The evaluation of neuroprotective activity is a critical component of preclinical profiling for CNS-active compounds. While in vitro studies have pointed towards potential neurotoxic mechanisms of BZP, such as the induction of oxidative stress and mitochondrial dysfunction in neuronal cell lines, the in vivo evidence for neuroprotection is less direct. uot.edu.lyresearchgate.net

One study noted that dibenzylpiperazine (DBZP), a common by-product of BZP synthesis, was able to mitigate the proconvulsive effects of high doses of cocaine, with a suggested mechanism involving sigma receptors. nih.gov This finding hints at a potential modulatory role in neuronal excitability that could, under certain circumstances, be considered neuroprotective.

However, a study using the nematode Caenorhabditis elegans as an in vivo model demonstrated neurotoxic effects of BZP, including developmental alterations and loss of dopaminergic transporters, which suggests a potential for neuronal damage. researchgate.net The current body of research does not provide strong evidence for a direct neuroprotective role of 1-benzylpiperazine in mammalian animal models. The existing data on neurotoxicity in vitro and in simpler in vivo systems underscores the need for further investigation to fully characterize the compound's long-term effects on neuronal health.

Pre-clinical Pharmacodynamic Biomarker Identification and Validation in Pre-clinical Settings

While specific preclinical data on this compound is not available in the current scientific literature, studies on the parent compound, N-benzylpiperazine (BZP), provide insights into its biological activities. The following sections detail the available findings on BZP in in vitro and animal models, which may serve as a preliminary reference for its propanesulfate salt.

Gene and Protein Expression Modulation Studies

Research into the effects of N-benzylpiperazine (BZP) at the molecular level has focused on its potential to induce cellular stress and neurotoxicity. In vitro studies using human cell lines have identified several genes whose expression is altered following exposure to BZP. These genes are associated with apoptosis, endoplasmic reticulum (ER) stress, and oxidative stress pathways.

An in vitro study on the human glial cell line LN-18 investigated the neurotoxic effects of BZP by analyzing the expression of a panel of genes. nih.gov The findings indicated that BZP can modulate genes involved in critical cellular processes. For instance, a notable increase in the relative expression of the DDIT3 gene was observed at the highest tested concentrations of BZP. nih.gov The protein encoded by DDIT3, also known as CHOP, is a key marker of ER stress-induced apoptosis. This suggests that BZP-induced cellular disruption may be linked to disorders of the endoplasmic reticulum. nih.gov

The same study also reported a significant decline in the relative gene expression of CASP9 (Caspase 9), which is a crucial initiator caspase in the mitochondrial apoptosis pathway. nih.gov This modulation of apoptosis-related genes points towards the complex mechanisms underlying BZP's effects on cell viability.

The table below summarizes the gene expression changes observed in the LN-18 human glial cell line after incubation with N-benzylpiperazine (BZP). nih.gov

Gene SymbolGene NameFunctionConcentration (µM)Relative Expression Changep-value
DDIT3DNA Damage Inducible Transcript 3ER Stress, ApoptosisHigh15.9 ± 11.8 (increase)p = 0.001
CASP9Caspase 9Apoptosis57-2.3 ± 0.1 (decrease)p < 0.05
CASP9Caspase 9Apoptosis170-1.66 ± 0.2 (decrease)p < 0.05

Data sourced from an in vitro study on the LN-18 human glial cell line. nih.gov The results are calculated in relation to control cells.

No studies were identified that specifically reported on the direct measurement of protein expression modulation following exposure to this compound or N-benzylpiperazine in preclinical settings.

Histopathological and Morphological Assessments

There is no available information in the reviewed scientific literature regarding histopathological or morphological assessments in preclinical animal models following the administration of this compound or its parent compound, N-benzylpiperazine (BZP).

Structure Activity Relationship Sar and Computational Modeling Studies

Classical and Contemporary SAR Approaches for Piperazine (B1678402) Derivatives

Structure-activity relationship studies investigate how the chemical structure of a compound relates to its biological activity. For piperazine derivatives, these studies have been pivotal in designing molecules with enhanced affinity for specific biological targets, such as neurotransmitter receptors. researchgate.netresearchgate.net

Modifying the substituents on the piperazine core and its associated aromatic rings has a profound impact on the biological activity of the resulting compounds. researchgate.net Research has systematically explored these modifications to map out the chemical features that govern potency and selectivity.

For instance, studies on 1-aralkyl-4-benzylpiperazine derivatives as sigma (σ) receptor ligands have shown that alterations to the aralkyl moiety lead to significant variations in binding affinity. acs.org The introduction of specific substituents can enhance affinity for one receptor subtype over another. For example, in a series of benzylpiperazine derivatives targeting σ1 receptors, the introduction of a para-substituent on the benzyl (B1604629) ring (the secondary hydrophobic domain) was found to improve both affinity and selectivity. nih.govacs.org One of the most potent compounds in this series, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated a σ1 receptor affinity (Ki) of 1.6 nM and an 886-fold selectivity over the σ2 receptor. nih.gov

In the context of antimicrobial activity, the incorporation of electron-withdrawing groups such as chloro (Cl), bromo (Br), or nitro (NO2) onto piperazine derivatives has been shown to enhance antibacterial effects. benthamdirect.com Conversely, the presence of electron-donating groups often leads to reduced potency. benthamdirect.com Similarly, for anticancer applications, SAR studies on arylpiperazine derivatives indicated that ortho-substituted phenyl groups resulted in moderate to strong cytotoxic activities against LNCaP prostate cancer cells. mdpi.com The replacement of the piperazine ring with other heterocyclic structures like morpholine (B109124) or pyrrolidine (B122466) often leads to a dramatic decrease in antiproliferative potency, highlighting the critical role of the piperazine scaffold. nih.gov

Compound SeriesTargetSubstituent ModificationImpact on Biological ActivityReference
Benzylpiperazine Derivativesσ1 ReceptorIntroduction of a methoxy (B1213986) group at the para-position of the benzyl ringImproved affinity and high selectivity (Ki = 1.6 nM; 886-fold selective over σ2) nih.gov
Piperazine DerivativesBacterial TargetsIncorporation of electron-withdrawing groups (e.g., Cl, NO2)Enhanced antibacterial activity benthamdirect.com
Arylpiperazine DerivativesLNCaP Cancer CellsOrtho-substitution on the phenyl ringModerate to strong cytotoxic activity mdpi.com
Coumarin-Piperazine DerivativesDopamine (B1211576)/Serotonin (B10506) ReceptorsIntroduction of methyl or chloro groups at the C-8 position of the coumarin (B35378) ringIncreased affinity for D2, 5-HT1A, and 5-HT2A receptors nih.gov
Natural Product HybridsCancer Cell LinesReplacement of piperazine with morpholine or pyrrolidineSignificantly decreased antiproliferative activity nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For piperazine derivatives, pharmacophore models serve as a blueprint for designing new, potent ligands.

A well-established pharmacophore model for σ1 receptor ligands, originally proposed by Glennon and coworkers, is particularly relevant for benzylpiperazine derivatives. acs.orgrsc.org This model consists of a central basic amine (provided by a piperazine nitrogen) flanked by two hydrophobic domains. rsc.orgacs.org The benzyl group of 1-benzylpiperazine (B3395278) can occupy one of these hydrophobic pockets, while another part of the molecule or a further substituent occupies the second. acs.orgacs.org This model has been successfully used to design potent σ1 receptor antagonists. acs.org

For other targets, different pharmacophoric features become critical. For instance, a study on 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity proposed a pharmacophore composed of 11 distinct features that characterize the binding to their hypothetical receptor. nih.gov The N-arylpiperazine moiety is a common feature in compounds targeting central nervous system (CNS) receptors, where it is crucial for modulating dopaminergic and serotonergic activity. nih.gov

Target ClassEssential Pharmacophoric FeaturesRole of Piperazine/Benzyl GroupReference
σ1 ReceptorsA central basic amine site flanked by two hydrophobic domains (primary and secondary).The piperazine nitrogen acts as the basic amine. The benzyl group occupies one of the hydrophobic sites. acs.orgrsc.orgacs.org
CNS Receptors (Serotonergic/Dopaminergic)N-arylpiperazine moiety, specific linker length between piperazine and another cyclic system.The arylpiperazine group is critical for binding affinity at serotonin and dopamine receptors. nih.gov
Sedative-Hypnotic TargetsA complex model with 11 specific features distributed in 3D space.The piperazine derivative's conformation is key to fitting the multi-feature binding model. nih.gov

Computational Chemistry and Molecular Modeling Applications

Computational techniques are indispensable tools for studying piperazine derivatives at the molecular level. They provide insights into ligand-target interactions, conformational dynamics, and the quantitative relationship between structure and activity, thereby guiding rational drug design. benthamdirect.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. researchgate.net This technique has been widely applied to benzylpiperazine and its analogs to understand their binding modes. researchgate.net

Docking studies have revealed that 1-benzylpiperazine derivatives can bind to a variety of targets. For example, a study docking a novel benzylpiperazine derivative into acetylcholinesterase (AChE) identified its binding mode within the enzyme's active site. researchgate.net In another study on σ1 receptors, docking analysis showed that potent ligands assume a linear arrangement in the binding site, occupying a central core and two hydrophobic pockets, which aligns perfectly with the established pharmacophore model. nih.gov These studies often identify key amino acid residues that form crucial interactions, such as hydrogen bonds or π-π stacking, with the ligand. For example, docking of phenylpiperazine derivatives into the DNA-topoisomerase II complex revealed that the compounds could form stable interactions within the active center. mdpi.com Such predictions help explain why certain structural modifications enhance or diminish activity. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing researchers to assess its stability over time and analyze the conformational flexibility of the ligand and protein. nih.govacs.org This method is crucial for validating docking poses and understanding the energetic factors that govern binding. nih.gov

MD simulations have been used to study phenyl-piperazine scaffolds, demonstrating how a stable binding within a target's ATP-binding site can be maintained over hundreds of nanoseconds. nih.gov The stability of the complex is often evaluated by calculating the root mean square deviation (RMSD) of the protein and ligand atoms over the course of the simulation; a stable RMSD plot indicates that the complex remains in a consistent conformational state. nih.gov For piperazine derivatives targeting the HIV-1 gp120 protein, MD simulations suggested that the conformational flexibility of the molecules is a more important factor for their inhibitory activity than has been generally assumed. nih.gov These simulations can also reveal the frequency and duration of specific interactions, such as hydrogen bonds with key residues, further validating the importance of these interactions for binding affinity. acs.org

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.com These models use calculated molecular descriptors (representing physicochemical properties like lipophilicity, electronics, and sterics) to predict the activity of new, untested compounds. nih.gov

For aryl alkanol piperazine derivatives with antidepressant activities, 2D-QSAR models have been developed with high statistical significance (r² > 0.924). nih.gov These models identified specific descriptors, such as dipole moment and certain topological indices, that primarily influence the inhibition of serotonin and noradrenaline reuptake. nih.gov In another study on piperine (B192125) analogs, a QSAR model revealed that an increase in the partial negative surface area of the molecule enhances its inhibitory activity against a bacterial efflux pump. nih.gov By quantifying the effect of different structural features, QSAR provides valuable guidance for lead optimization, helping to prioritize the synthesis of compounds with the highest predicted potency. jocpr.com

Compound SeriesBiological ActivityKey Findings / Model StatisticsImportant DescriptorsReference
Aryl Alkanol Piperazine DerivativesAntidepressant (5-HT and NA reuptake inhibition)Statistically significant 2D-QSAR models developed (r² > 0.924, q² > 0.870).Dipole-mag, S_sssCH (for 5-HT); HOMO, PMI-mag (for NA). nih.gov
Piperine AnalogsBacterial Efflux Pump InhibitionStatistically significant model (r² = 0.962, q² = 0.917).Partial negative surface area, molecular shadow area, heat of formation. nih.gov
Benzothiazole-Piperazine DerivativesAntimicrobialQSAR models developed using semiempirical molecular orbital theory and DFT.Descriptors related to molecular energy and structure. researchgate.net

Virtual Screening for Novel Ligand Discovery

Virtual screening (VS) has emerged as a powerful computational technique in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This in silico approach is instrumental in narrowing down the vast chemical space to a manageable number of candidates for experimental testing, thereby accelerating the discovery of novel ligands. The 1-benzylpiperazine scaffold, a privileged structure in medicinal chemistry, has been the focus of numerous virtual screening campaigns to discover new molecules with potential therapeutic applications targeting a wide range of biological systems.

The process typically begins with the generation of a 3D model of the target protein, which can be derived from experimental methods like X-ray crystallography or created through homology modeling if the experimental structure is unavailable. rsc.org Subsequently, large compound databases are computationally docked into the active site of the target. These docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a scoring function or binding energy. rsc.orgnih.govmdpi.com

Computational studies have been employed to design and identify benzylpiperazine derivatives as selective inhibitors for various targets. For instance, a de novo design and screening approach led to the synthesis of 81 benzylpiperazine derivatives as potential inhibitors of the B-cell lymphoma 2 (Bcl-2) family of antiapoptotic proteins. nih.gov This effort resulted in the discovery of compounds with high selectivity for Myeloid Cell Leukemia-1 (Mcl-1), a key anticancer target. nih.gov One of the most potent compounds identified exhibited a binding affinity (Ki) of 0.18 μM for Mcl-1, with no detectable binding to other related proteins like Bcl-2 or Bcl-xL. nih.gov Molecular docking and dynamics simulations helped to rationalize the binding modes and selectivity of these newly discovered ligands. nih.gov

Another area of successful application has been the discovery of ligands for sigma (σ) receptors, which are implicated in various central nervous system disorders. A study focused on designing new benzylpiperazine derivatives as selective σ1 receptor ligands led to the identification of compounds with significantly high affinity and selectivity. acs.org By modifying the lead compound, researchers developed new derivatives, with compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) showing a Ki of 1.6 nM for the σ1 receptor and an 886-fold selectivity over the σ2 receptor. acs.org

The versatility of the benzylpiperazine scaffold has also been explored in the development of human carbonic anhydrase (hCA) inhibitors, which are relevant for conditions like glaucoma. nih.gov Virtual screening and subsequent synthesis yielded regio- and stereo-isomers that showed potent, low-nanomolar inhibition against key hCA isoforms (hCA I, II, and IV). nih.gov

These examples underscore the utility of virtual screening in leveraging the structural features of 1-benzylpiperazine to discover novel and selective ligands. The integration of computational methods like molecular docking with traditional medicinal chemistry provides a rational and efficient pathway for lead generation and optimization. nih.govmdpi.com

Table 1: Examples of Novel Ligands Discovered Through Virtual Screening of Benzylpiperazine Derivatives

Compound IDTarget ProteinScreening MethodMeasured Activity (Ki)SelectivityTherapeutic Area
Compound 15 Sigma-1 (σ1) ReceptorLead Compound Modification & Docking1.6 nM886-fold over σ2 ReceptorPain/Neuropathy
Unnamed DerivativeMyeloid Cell Leukemia-1 (Mcl-1)De Novo Computational Design0.18 μMHigh selectivity over Bcl-2/Bcl-xLOncology
Various DerivativesCarbonic Anhydrases (hCA I, II, IV)Molecular Modelling & SynthesisLow-medium nanomolar rangeVaries by isoformGlaucoma
Compound 24 Sigma-1 (σ1) ReceptorLead Compound Modification & DockingData not specified in abstract423-fold over σ2 ReceptorPain/Neuropathy

Pre Clinical Pharmacokinetics and Metabolism Research Adme

Absorption and Distribution Studies in In Vitro and Animal Systems

The absorption and distribution of a chemical compound are critical determinants of its pharmacokinetic profile, influencing its onset, intensity, and duration of action. These processes are evaluated through various preclinical models.

The ability of a compound to pass through biological membranes is a key aspect of its absorption. This is often studied in vitro using cell-based models, such as the Caco-2 cell line, which originates from human epithelial colorectal adenocarcinoma cells. When cultured, these cells form a monolayer that mimics the intestinal epithelium, complete with tight junctions and transporter proteins. nih.govresearchgate.net

The primary metric derived from these assays is the apparent permeability coefficient (Papp), which quantifies the rate at which a compound crosses the cell monolayer. nih.gov Generally, compounds are classified based on their Papp values:

Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s

Moderate Permeability: Papp between 1.0 x 10⁻⁶ and 10.0 x 10⁻⁶ cm/s

High Permeability: Papp > 10.0 x 10⁻⁶ cm/s nih.gov

Another important parameter is the efflux ratio (ER), calculated as the ratio of permeability in the basolateral-to-apical direction versus the apical-to-basolateral direction. An efflux ratio significantly greater than 1 suggests that the compound is actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).

Despite the common use of these models, specific quantitative data for the apparent permeability (Papp) and efflux ratio of 1-benzylpiperazine (B3395278) from Caco-2 or similar cell-based assays were not identified in the reviewed scientific literature.

Following absorption, a compound is distributed throughout the body via the systemic circulation. Studies in animal models are essential to understand which tissues and organs the compound penetrates. Of particular importance for centrally-acting agents is their ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates circulating blood from the brain and extracellular fluid in the central nervous system (CNS).

Research has consistently characterized 1-benzylpiperazine (BZP) as a CNS stimulant. europa.eu Its pharmacological effects, which involve the modulation of neurotransmitter systems within the brain, strongly indicate that the compound effectively penetrates the blood-brain barrier to exert its action. nih.govnih.gov However, specific quantitative tissue distribution studies detailing the concentration of BZP or its tissue-to-plasma ratios in various organs, including the brain, are not available in the reviewed literature.

Once in the bloodstream, drugs can bind to plasma proteins, such as albumin and alpha-1 acid glycoprotein. wikipedia.org This interaction is typically reversible, and an equilibrium exists between the bound and unbound fractions of the drug. Only the unbound (or "free") fraction is pharmacologically active and available to distribute into tissues, interact with targets, and be metabolized or excreted. wikipedia.org The extent of plasma protein binding can significantly influence a compound's pharmacokinetic properties and half-life. wikipedia.org

Specific data on the plasma protein binding percentage for 1-benzylpiperazine could not be located in the published scientific literature reviewed for this article.

Metabolism and Biotransformation Pathways in Liver Microsomes and Animal Models

Metabolism, or biotransformation, is the process by which the body chemically modifies compounds, primarily in the liver. This process typically renders them more water-soluble for easier excretion.

Studies in both animal models and humans have identified several key metabolic pathways for 1-benzylpiperazine (BZP). The biotransformation of BZP is extensive, involving hydroxylation of the aromatic ring and degradation of the piperazine (B1678402) structure. europa.eunih.govmdma.ch

The primary metabolites identified result from two main processes:

Aromatic Hydroxylation: The addition of a hydroxyl group to the benzyl (B1604629) ring, leading to the formation of p-Hydroxy-BZP (4-hydroxy-BZP) and m-hydroxy-BZP (3-hydroxy-BZP). nih.govoup.comnih.gov In rats, p-Hydroxy-BZP is unequivocally the main metabolite. nih.govoup.com

Piperazine Ring Cleavage: Degradation of the piperazine ring results in metabolites such as N-benzylethylenediamine and benzylamine. europa.eu

Further metabolism can occur, including the formation of 4-hydroxy-3-methoxy-BZP. europa.eu These hydroxylated metabolites are subsequently conjugated with glucuronic acid and/or sulfuric acid to facilitate their elimination in urine. europa.eumdma.ch In rats, approximately 50% of the main metabolite, p-OH-BZP, is excreted as a glucuronide conjugate. nih.govoup.com

The following tables summarize key findings regarding the metabolites of BZP.

Table 1: Identified Metabolites of 1-Benzylpiperazine (BZP)

Metabolite NameAbbreviationSpecies/SystemReference
1-(4-Hydroxybenzyl)piperazinep-OH-BZP / 4-OH-BZPRat, Human europa.eunih.govnih.gov
1-(3-Hydroxybenzyl)piperazinem-OH-BZP / 3-OH-BZPRat, Human europa.eunih.govnih.gov
N-BenzylethylenediamineBEDAHuman, Rat europa.euoup.com
Piperazine-Human, Rat europa.eu
Benzylamine-Human, Rat europa.eu
1-(4-Hydroxy-3-methoxybenzyl)piperazine-Human, Rat europa.eu

Table 2: Urinary Excretion and Plasma Levels of BZP and its Metabolites

CompoundParameterValueSpeciesReference
p-Hydroxy-BZPCumulative Urinary Excretion (48h)~25% of doseRat nih.gov
m-Hydroxy-BZPCumulative Urinary Excretion (48h)~2% of doseRat nih.gov
Unchanged BZPCumulative Urinary Excretion (36h)~6.7% of doseRat nih.gov
4-OH BZPPeak Plasma Concentration (Cmax)7 ng/mLHuman nih.gov
3-OH BZPPeak Plasma Concentration (Cmax)13 ng/mLHuman nih.gov

In vitro models, particularly liver microsomes, are used to assess a compound's metabolic stability and identify the enzymes responsible for its biotransformation. srce.hr Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, especially the Cytochrome P450 (CYP) superfamily. researchgate.net

Research indicates that 1-benzylpiperazine (BZP) is metabolized by the Cytochrome P450 system, with the CYP2D6 isoenzyme potentially playing a significant role. europa.eu Additionally, Catechol-O-methyl-transferase (COMT) is implicated in its metabolism, particularly for the further transformation of hydroxylated metabolites. europa.eu

Metabolic stability assays measure parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which describe how quickly a compound is metabolized. srce.hrnuvisan.com While studies have confirmed the metabolic pathways of BZP using in vitro systems, specific quantitative stability data such as the half-life or intrinsic clearance in human or animal liver microsomes were not available in the reviewed literature.

Excretion Routes and Mass Balance Studies in Animal Models

Research into the excretion pathways and mass balance of N-benzylpiperazine (BZP), the parent compound of Piperazine, 1-benzyl-, propanesulfate, has been conducted in animal models to understand its elimination from the body. These studies are fundamental to characterizing the pharmacokinetic profile of the substance. Investigations have primarily utilized rat models and focused on identifying the routes and extent of excretion of the unchanged parent drug and its principal metabolites.

Detailed analyses have centered on urinary excretion, providing a quantitative picture of the renal clearance of BZP and its metabolic products. nih.govoup.com Studies in Wistar rats following a single intraperitoneal administration of BZP have identified that a minority of the drug is excreted unchanged in the urine. nih.govoup.com The primary elimination pathway is through metabolism, mainly hydroxylation, followed by the excretion of these metabolites. nih.govoup.commdma.chnih.gov

The main metabolite identified in the urine of rats is p-hydroxy-BZP (p-OH-BZP), with m-hydroxy-BZP (m-OH-BZP) being a minor metabolic product. nih.govoup.com A significant portion of the major metabolite, p-OH-BZP, is further processed through Phase II conjugation, appearing as a glucuronide conjugate in the urine. nih.govoup.com In animal studies, both glucuronic and/or sulfuric acid conjugates of the hydroxy-metabolites have been noted. mdma.cheuropa.eu

The cumulative urinary excretion over 48 hours post-administration accounts for a substantial fraction of the administered dose. nih.govoup.com In a study with male Wistar rats given a 5 mg/kg dose of BZP, approximately 6.7% of the parent drug was excreted unchanged in the urine within 36 hours. nih.govoup.com The excretion of metabolites was more significant, with cumulative amounts of p-OH-BZP and m-OH-BZP being approximately 25% and 2% of the dose, respectively, over 48 hours. nih.govoup.com Most of the excretion of the primary metabolite, p-OH-BZP, occurred within the first 36 hours. nih.govoup.com

While these findings provide a clear view of the renal excretion pathway, comprehensive mass balance studies detailing recovery from all matrices, including feces, were not identified in the reviewed literature. Such studies are essential for determining the full extent of absorption and all routes of elimination for a compound. bioivt.com

Table 1: Cumulative Urinary Excretion of N-benzylpiperazine (BZP) and its Metabolites in Rats Following a Single Intraperitoneal 5 mg/kg Dose

CompoundPercentage of Dose Excreted in Urine (Mean)Time Frame (hours)
N-benzylpiperazine (BZP)6.7%36
p-hydroxy-BZP (p-OH-BZP)25%48
m-hydroxy-BZP (m-OH-BZP)2%48
Data derived from studies in male Wistar rats. nih.govoup.com

Theoretical Studies and Advanced Computational Characterization

Quantum Chemical Calculations for Electronic Structure and Reactivity.jksus.orgresearchgate.net

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For piperazine (B1678402) derivatives, methods like Density Functional Theory (DFT) are commonly employed to model their geometric and electronic properties. njit.edunih.gov Functionals such as B3LYP-D and WB97XD, combined with basis sets like 6-311++G**, have been used to optimize the molecular geometry of related piperazine compounds. njit.edu The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it represents a true energy minimum. njit.edu

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a related phenylpiperazine derivative, the C-C bond lengths in the phenyl ring were calculated to be in the range of 1.3857 Å to 1.3908 Å. njit.edu Such data, when compared with experimental values, show good correlation, validating the computational models used. njit.edu

Conformational analysis is critical for understanding the behavior of flexible molecules like piperazine derivatives in different environments. nih.govnih.gov The goal is to identify the low-energy conformations, or conformers, that the molecule is likely to adopt. nih.gov Techniques such as random search algorithms using molecular mechanics force fields like Tripos and MMFF94 are employed to explore the conformational space of these compounds. nih.govnih.gov

Studies on piperazine analogs have shown that the choice of force field can influence the resulting conformer populations due to differences in how they treat atoms like the tertiary amine nitrogen. nih.gov The effect of solvent on the conformational landscape is also a key consideration. Implicit solvent models are often used to simulate the influence of an aqueous environment on the molecule's potential energy surface. nih.gov For some piperazine analogs, it has been observed that solvation does not dramatically alter the location of conformational minima, although it can narrow the range of accessible torsional angles for certain force fields. nih.gov

Quantum chemical calculations can also predict various spectroscopic properties, which can then be compared with experimental spectra for validation. For instance, theoretical calculations on a novel piperazine derivative have been used to study its vibrational characteristics. njit.edu

Furthermore, experimental spectral data for the parent compound, 1-benzylpiperazine (B3395278), is available and provides a basis for comparison with predicted spectra. This includes Mass Spectrometry data, with characteristic peaks that can be used for identification. nih.gov

Table 1: Selected Mass Spectrometry Data for 1-Benzylpiperazine
TechniqueIonization ModeTop 5 Peaks (m/z)
MS-MSPositive91.0542, 177.1385, 85.076, 56.0495
LC-MSPositive91.0547, 177.139, 85.0755, 92.0577, 178.143
This table is generated based on data from reference nih.gov.

In Silico Prediction of Biological Activities and Target Interactions.researchgate.net

In silico tools play a vital role in the early stages of drug discovery by predicting the potential biological activities and target interactions of a compound, thereby helping to prioritize candidates for further testing. frontiersin.orgnih.gov For piperazine derivatives, online tools and software are used to predict a range of properties. frontiersin.orgnih.gov

For example, studies on 1-piperazine indole (B1671886) hybrids have utilized software like Molinspiration and MolPredictX to evaluate their biological activity profiles. frontiersin.orgnih.gov These predictions indicated that certain derivatives possess kinase inhibitor activity, while others show potential as enzyme inhibitors and GPCR ligands. frontiersin.orgnih.gov Such predictions are valuable for identifying the most promising compounds for synthesis and biological evaluation. frontiersin.orgnih.gov

Molecular docking is another powerful in silico technique used to predict the binding orientation of a small molecule to its protein target. njit.edu This method was used to examine the inhibitory characteristics of a piperazine derivative on enzymes like Kalirin-7 and monoamine oxidase B. njit.edu

Advanced Algorithms for Ligand Design and Optimization.researchgate.net

Computational chemistry offers advanced algorithms for the rational design and optimization of ligands to improve their binding affinity and selectivity for a specific biological target. One such approach is the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models. nih.gov This method is a first step in modeling the interactions between a series of compounds and their target, such as the dopamine (B1211576) and serotonin (B10506) transporters for analogs of the dopamine reuptake inhibitor GBR 12909. nih.gov

Furthermore, molecular optimization and structure-activity relationship (SAR) studies are integral to refining lead compounds. For instance, a piperazine-derived α1D/1A antagonist was developed through molecular optimization to exhibit high subtype selectivity. This process involves systematically modifying the chemical structure of a parent compound and evaluating the impact of these changes on its biological activity, often guided by computational models. These approaches can lead to the design of multi-target drugs with improved therapeutic profiles.

Research Applications and Future Academic Directions

Utility as a Chemical Probe for Biological Targets

Derivatives of 1-benzylpiperazine (B3395278) are instrumental as chemical probes for investigating complex biological systems, particularly within the central nervous system. The parent compound, BZP, demonstrates a mixed mechanism of action, primarily modulating the serotonergic and dopaminergic receptor systems. wikipedia.org It stimulates the release and inhibits the reuptake of key monoamine neurotransmitters, including dopamine (B1211576), serotonin (B10506), and noradrenaline. europa.euresearchgate.net This multifaceted interaction makes BZP a useful, albeit complex, tool for studying the roles of these neurotransmitter systems.

The piperazine (B1678402) scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. researchgate.net This has encouraged researchers to design and synthesize novel benzylpiperazine derivatives to probe specific biological targets with greater precision.

Key research findings include:

Sigma Receptors (σRs): New benzylpiperazine derivatives have been developed as high-affinity ligands for sigma-1 receptors (σ1R), which are involved in a wide range of cellular functions and are implicated in conditions like chronic pain and neuropsychiatric disorders. nih.gov

Serotonin Function: Related piperazine compounds, such as mCPP, have been widely used as probes to study serotonin function in psychiatric research, highlighting the utility of the piperazine core in designing tools for neuropharmacology. europa.eu

Dopaminergic and Serotonergic Pathways: Studies using BZP in animal models have helped to elucidate the involvement of specific dopamine (D1-like) and serotonin (5-HT3) receptors in the compound's rewarding effects, thereby providing insights into the brain's reward circuitry. nih.gov

Potential as a Pre-clinical Lead Compound for Therapeutic Development

The structural backbone of 1-benzylpiperazine serves as a foundation for developing preclinical lead compounds aimed at various therapeutic targets. Although BZP itself was initially investigated as an antidepressant and later abandoned due to amphetamine-like effects, its derivatives are being optimized to achieve target selectivity and therapeutic efficacy. wikipedia.org

Several promising avenues of preclinical research have emerged:

Chronic Pain: A novel benzylpiperazine derivative, identified as compound 15 in one study, has shown significant antinociceptive (pain-relieving) and anti-allodynic (reducing pain from non-painful stimuli) effects in mouse models of pain. nih.gov This compound acts as a potent and selective σ1R antagonist, suggesting the potential for developing benzylpiperazine-based therapeutics for chronic pain without causing motor impairment. nih.gov

Benign Prostatic Hyperplasia (BPH): A derivative named HJZ-12 has been evaluated for its effectiveness in treating BPH. nih.govfrontiersin.org In rat models, HJZ-12 was found to shrink prostate volume and induce apoptosis (programmed cell death) in prostate cells. nih.govfrontiersin.org Notably, this apoptotic effect appears to be independent of the compound's α1-adrenoceptor blocking activity, indicating a novel, multi-target potential for BPH treatment. frontiersin.org

Cholinesterase Inhibition: Researchers have synthesized novel alkyl- and arylcarbamate derivatives of N-benzylpiperazine that act as selective inhibitors of butyrylcholinesterase (BuChE). nih.gov One derivative, 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-phenyl butylcarbamate (22) , was identified as the most potent compound in the series. nih.gov Such inhibitors are of interest for potential applications in neurodegenerative disorders.

Table 1: Preclinical Benzylpiperazine Derivatives and Their Therapeutic Targets

Derivative Target/Mechanism Potential Therapeutic Application Key Findings Reference
Compound 15 σ1 Receptor (σ1R) Antagonist Chronic Pain Produces significant antinociceptive and anti-allodynic effects in mouse models. nih.gov
HJZ-12 Induces Apoptosis (α1-independent) Benign Prostatic Hyperplasia (BPH) Shrinks prostate volume and induces apoptosis in BPH models. nih.govfrontiersin.org
Compound 22 Selective Butyrylcholinesterase (BuChE) Inhibitor Neurodegenerative Disorders Potent and selective inhibition of BuChE. nih.gov

Development of Analytical Reference Standards for Research

The availability of high-purity analytical reference standards is fundamental for accurate scientific research, particularly in forensic chemistry, toxicology, and pharmacology. Piperazine, 1-benzyl-, propanesulfate, as a stable salt, is well-suited for use as a reference material. Certified Reference Materials (CRMs) for BZP are available and are manufactured under stringent quality standards like ISO/IEC 17025 and ISO 17034. pacelabs.comcaymanchem.com

These standards are crucial for several applications:

Method Validation: They are essential for validating analytical methods, such as the LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) techniques developed for the quantitative analysis of BZP in biological matrices like hair. nih.govsigmaaldrich.commtc-usa.com

Quantification: Reference standards allow for the accurate determination of BZP concentrations in forensic samples or in pharmacokinetic studies. nih.govnih.gov

Quality Control: They are used as quality control materials to ensure the reliability and reproducibility of analytical results in routine testing. pacelabs.com

Synthesis of Detection Tools: BZP itself is used as the template molecule in the development of molecularly imprinted polymers (MIPs), which are synthetic receptors designed for the selective detection and extraction of the compound. mdpi.com

Table 2: Analytical Data for 1-Benzylpiperazine (BZP)

Analytical Technique Finding Application Reference
Mass Spectrometry (GCMS) Characteristic peaks at m/z = 91 (base peak), 134, 56, 176, 65 Identification in solid samples europa.eu
LC-MS/MS Validated linear range of 0.085 to 8.65 ng/mg in hair Quantification in biological matrices nih.govsigmaaldrich.com
Chemical Field Test Positive reaction with Nitroprusside reagent Presumptive identification europa.eu

Exploration of Novel Pharmacological Applications Beyond Existing Research

While BZP is primarily known for its stimulant properties, ongoing research is focused on repurposing its core structure for novel pharmacological applications that are distinct from its historical uses. wikipedia.orgeuropa.eu The versatility of the benzylpiperazine scaffold allows for chemical modifications that can drastically alter its pharmacological profile, opening doors to new therapeutic possibilities.

Examples of such explorations include:

Anti-Cancer Activity: A naftopidil-derived benzylpiperazine compound, HJZ-12, was found to induce apoptosis in a human benign prostatic hyperplasia cell line (BPH-1). nih.govfrontiersin.org This discovery of promoting programmed cell death suggests that derivatives could be investigated for their pro-apoptotic effects in cancer cell lines, representing a significant shift from the compound's neuropharmacological origins.

Enzyme Inhibition: The development of benzylpiperazine derivatives as selective cholinesterase inhibitors marks a departure from its receptor-agonist profile. nih.gov This line of research positions the benzylpiperazine scaffold as a potential platform for designing enzyme-targeted drugs.

Multi-Target Drug Design: The finding that HJZ-12 acts on BPH through a mechanism independent of its known alpha-blocker activity suggests that benzylpiperazine derivatives could be developed as multi-target drugs. frontiersin.org This approach is a modern strategy in drug discovery, aiming to address complex diseases by modulating multiple biological pathways simultaneously.

Emerging Challenges and Opportunities in Benzylpiperazine Research

The future of research involving benzylpiperazine derivatives is marked by both significant challenges and promising opportunities.

Emerging Challenges:

"Messy" Pharmacology: BZP's interaction with multiple neurotransmitter systems contributes to its complex effects and abuse potential, making it a challenging starting point for developing clean, single-target drugs. nih.gov

Neurotoxicity and Abuse Liability: Studies have indicated potential neurotoxic effects and a potential for abuse, which are significant hurdles for any compound being considered for therapeutic development. nih.govnih.gov A major gap in the literature is the lack of research on the long-term effects of BZP use. nih.gov

Regulatory Status: BZP is a controlled or prohibited substance in many countries, which can create logistical and legal challenges for researchers seeking to study the compound and its analogues. wikipedia.orgnih.gov

Emerging Opportunities:

Privileged Scaffold: The piperazine ring is a "privileged scaffold" that is a common feature in many successful drugs. researchgate.net This provides a strong foundation for medicinal chemists to build upon, with a high probability of finding biologically active derivatives.

Structure-Activity Relationship (SAR) Studies: There is a significant opportunity to conduct detailed SAR studies to separate the desired therapeutic effects from the unwanted stimulant and abuse-related properties. The development of selective σ1R antagonists is a prime example of this approach. nih.gov

Novel Analytical Tools: The creation of molecularly imprinted polymers (MIPs) for BZP could lead to the development of novel, low-cost sensors and extraction materials for both forensic analysis and environmental monitoring. mdpi.com

Interdisciplinary Research Approaches and Collaborations

Advancing the understanding and application of benzylpiperazine compounds requires a deeply interdisciplinary approach, integrating expertise from multiple scientific fields.

Medicinal Chemistry and Organic Synthesis: Chemists design and create novel derivatives, modifying the benzylpiperazine scaffold to enhance potency and selectivity for specific biological targets. nih.govnih.govorgsyn.org

Pharmacology and Physiology: Pharmacologists perform in vitro and in vivo studies to characterize the biological activity, efficacy, and mechanism of action of these new compounds. nih.govnih.govnih.gov

Analytical and Forensic Chemistry: Analytical chemists develop and validate sensitive methods for detecting and quantifying these compounds in various matrices and are responsible for producing and certifying analytical reference standards. caymanchem.comnih.govmdpi.com

Computational Chemistry and Molecular Modeling: Computational scientists use molecular docking and dynamics simulations to predict how derivatives will interact with target proteins, helping to guide the design of more effective compounds. nih.govmdpi.com

Toxicology: Toxicologists assess the safety profiles of new derivatives, investigating potential neurotoxicity and other adverse effects to identify candidates with a favorable therapeutic window. nih.govnih.gov

Collaboration among these disciplines is essential. For instance, a medicinal chemist might synthesize a new compound based on a computational model, which is then tested by a pharmacologist. The results are then quantified by an analytical chemist, and the safety is assessed by a toxicologist, creating a feedback loop that drives the iterative process of drug discovery and development.

Conclusion of Academic Research Review

Summary of Key Academic Findings on Piperazine (B1678402), 1-benzyl-, propanesulfate

A comprehensive search of academic databases and scientific literature yielded no specific studies, data, or key findings for the compound "Piperazine, 1-benzyl-, propanesulfate." Research has focused almost exclusively on other salt forms of 1-benzylpiperazine (B3395278), such as the hydrochloride or dihydrochloride (B599025) salts, or on the free base form. erowid.orgorgsyn.org As a result, there are no specific academic findings to summarize for the propanesulfate variant.

Broader Implications for Medicinal Chemistry and Pre-clinical Pharmacology

While there is no direct information on "this compound," the constituent parts of the molecule—the 1-benzylpiperazine moiety and the propanesulfate counter-ion—have broader implications in medicinal chemistry.

Piperazine Derivatives in Drug Discovery: The piperazine ring is a common scaffold in medicinal chemistry, known for its versatile structure that can be modified to achieve desired pharmacological activities. nih.govbohrium.comscilit.comresearchgate.net Piperazine derivatives are integral to a wide range of approved drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and antiviral agents. bohrium.com The two nitrogen atoms in the piperazine ring can improve physicochemical properties such as water solubility and oral bioavailability, which are critical for drug development. nih.govscilit.com

1-benzylpiperazine (BZP) itself has been studied for its stimulant and euphoric properties, acting on dopaminergic and serotonergic pathways. wikipedia.orgresearchgate.net It was initially investigated as a potential antidepressant but was not developed commercially due to its amphetamine-like effects. wikipedia.orgresearchgate.net

The Role of Sulfonate Salts in Pharmaceuticals: The choice of a salt form for an active pharmaceutical ingredient (API) is a critical step in drug development. The selection of an appropriate salt can significantly enhance a drug's solubility, stability, and bioavailability. nih.govresearchgate.net Sulfonic acids are sometimes used to form salts of APIs. These sulfonate salts can offer advantages over other salt forms in certain situations, although their use requires careful consideration due to the potential for the formation of genotoxic sulfonate ester impurities. nih.gov The use of a propanesulfate counter-ion would theoretically be intended to modify the physicochemical properties of the parent compound, 1-benzylpiperazine.

Identification of Knowledge Gaps and Recommendations for Future Academic Endeavors

The primary and most significant knowledge gap is the complete absence of academic research on "this compound." The following recommendations for future academic endeavors are based on this gap:

Synthesis and Characterization: The most fundamental area for future research would be the synthesis and complete physicochemical characterization of "this compound." This would include determining its melting point, solubility, crystalline structure, and stability compared to other salt forms of BZP.

Preclinical Pharmacological Profiling: Once synthesized and characterized, the compound should undergo preclinical evaluation. This would involve in vitro and in vivo studies to determine its pharmacological profile, including its mechanism of action, potency, and efficacy at relevant biological targets. It would be crucial to compare these findings to those of the well-studied 1-benzylpiperazine.

Pharmacokinetic Studies: Research into the absorption, distribution, metabolism, and excretion (ADME) profile of "this compound" would be necessary to understand how the propanesulfate salt form affects the pharmacokinetics of 1-benzylpiperazine.

Data Table: Research Status of this compound

Research AreaStatus for this compound
Synthesis and Chemical PropertiesNo data available in academic literature
Mechanism of ActionNot studied
Preclinical PharmacologyNo studies found
Medicinal Chemistry ApplicationsNot documented

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-benzylpiperazine derivatives to improve yield and purity?

  • Methodological Approach : Utilize Schotten-Baumann reactions for benzylation of piperazine, as described in arylpiperazine syntheses . Optimize reaction conditions (solvent, temperature, stoichiometry) by comparing yields under varying parameters (e.g., dichloromethane vs. THF). Monitor purity via HPLC (Coresep 100 column, ACN/water/TFA mobile phase) . For 1-benzylpiperazine propanesulfate, introduce sulfonic acid groups via esterification or nucleophilic substitution, and validate structures using NMR and elemental analysis .

Q. What analytical techniques are most effective for quantifying piperazine derivatives in biological matrices?

  • Methodological Approach : Employ LC-ELSD (evaporative light scattering detection) with mixed-mode columns (e.g., Coresep 100) for hydrophilic, basic compounds . For hair or tissue samples, adopt a validated protocol using p-tolylpiperazine as an internal standard , as demonstrated for TFMPP and mCPP quantification in hair . Include calibration curves (1–100 ng/mg) and cross-validate with GC-MS to resolve matrix interference .

Q. How can researchers assess the local anesthetic activity of 1-benzylpiperazine derivatives preclinically?

  • Methodological Approach : Use an infiltration anesthesia model in rodents (e.g., rat paw edema). Compare latency periods post-administration against controls (e.g., lidocaine). Calculate mean indexes (e.g., duration × intensity) and apply ANOVA to evaluate statistical significance . Note that beta-cyclodextrin inclusion complexes may reduce toxicity but also decrease activity, requiring dose adjustments .

Advanced Research Questions

Q. How do structural modifications (e.g., propanesulfate groups) impact the protonation state and pharmacokinetics of 1-benzylpiperazine derivatives?

  • Methodological Approach : Measure experimental pKa values using the Sirius T3 platform, as done for substituted piperazines in PROTACs . Compare with MoKa software predictions to assess computational accuracy. For propanesulfate derivatives, evaluate solubility and membrane permeability via PAMPA assays and correlate with protonation states .

Q. What strategies resolve contradictions in reported biological activities (e.g., antiplatelet vs. CNS effects) of arylpiperazine derivatives?

  • Methodological Approach : Conduct receptor binding assays (e.g., 5-HT1A/5-HT2A serotonin receptors) to identify off-target interactions . Use molecular docking (AutoDock Vina) to model arylpiperazine conformations (coplanar vs. perpendicular aryl rings) and correlate with agonist/antagonist activity . For antiplatelet effects, validate via platelet aggregation assays (ADP/AA-induced) and cross-reference with literature on benzhydrylpiperazine derivatives .

Q. How can computational tools predict the thermal stability of piperazine inclusion complexes for CO2 capture or drug delivery?

  • Methodological Approach : Perform Hirshfeld surface analysis (CrystalExplorer) to map supramolecular interactions (e.g., hydrogen bonds, π-π stacking) in inclusion complexes . Validate stability via thermogravimetric analysis (TGA) and compare with DFT-calculated bond dissociation energies . For CO2 capture applications, simulate adsorption/desorption cycles using Grand Canonical Monte Carlo (GCMC) models .

Q. What in silico methods improve the design of dual-target piperazine carbamates (e.g., MAGL/FAAH inhibitors)?

  • Methodological Approach : Leverage crystal structures (e.g., SAR629-MAGL complex, PDB: 3HJU) to guide carbamate linker optimization . Use molecular dynamics (MD) simulations to assess binding pocket flexibility and predict inhibitor residence times. Validate dual activity via enzyme inhibition assays (IC50 for MAGL/FAAH) and TRPV1 antagonism screens .

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